molecular formula C16H18N2O5S B2925613 6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate CAS No. 2177258-04-5

6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate

Cat. No.: B2925613
CAS No.: 2177258-04-5
M. Wt: 350.39
InChI Key: ZFMSDASLAYGZRV-UHFFFAOYSA-N
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Description

6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate is a heterocyclic compound featuring a thienopyridine core substituted with morpholine, ethyl, and methyl ester groups. Its structural complexity arises from the fusion of a thiophene ring with a pyridine ring, further functionalized with electron-donating and sterically bulky substituents. The morpholine group at the 7-position enhances solubility in polar solvents, while the ethyl and methyl ester groups at the 3- and 6-positions influence its reactivity and metabolic stability.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 7-morpholin-4-ylthieno[3,2-b]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-3-23-16(20)10-8-17-12-11(15(19)21-2)9-24-14(12)13(10)18-4-6-22-7-5-18/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMSDASLAYGZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CSC2=C1N3CCOCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common route includes the formation of the thieno[3,2-b]pyridine core followed by the introduction of the ethyl, methyl, and morpholine groups through various substitution reactions. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique properties may be beneficial.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of 6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ben-desbenzyl Impurity (3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate)

Structural Differences :

  • Core Heterocycle: The Ben-desbenzyl impurity features a 1,4-dihydropyridine (DHP) core, whereas 6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate contains a thienopyridine system. The DHP core is more electron-rich and redox-active, while the thienopyridine system offers greater aromatic stability and conjugation .
  • Substituents: The Ben-desbenzyl impurity includes a piperidin-3-yl group and a nitro-substituted phenyl ring, which confer basicity and electron-withdrawing properties.
Methyl 3-ureidofuran-2-carboxylate

Functional Group Comparison :

  • Methyl 3-ureidofuran-2-carboxylate shares ester and urea functionalities but lacks the fused heterocyclic system of the target compound. Its furan ring is less rigid and less electron-deficient than thienopyridine, limiting its utility in applications requiring π-π stacking interactions .
Aliphatic Acid Derivatives (e.g., 3-Methyl Butanoic Acid)

Physicochemical Properties :

  • Aliphatic acids like 3-methyl butanoic acid are volatile, low-molecular-weight compounds with strong odor profiles, contrasting sharply with the high molecular weight (≥350 g/mol) and low volatility of this compound .

Data Table: Key Features of Compared Compounds

Compound Name Core Structure Key Substituents Solubility Profile Synthetic Yield (%)
This compound Thienopyridine Morpholine, ethyl/methyl esters Polar solvents N/A (Discontinued)
Ben-desbenzyl Impurity 1,4-Dihydropyridine Piperidin-3-yl, nitro-phenyl Dichloromethane/DMF 25
Methyl 3-ureidofuran-2-carboxylate Furan Urea, methyl ester Ethanol/acetone N/A

Research Findings and Limitations

  • Thienopyridine Derivatives: Limited studies exist on this compound, but analogs show promise in kinase inhibition due to their planar, conjugated systems. The morpholine group may improve blood-brain barrier penetration compared to piperidine derivatives .

Notes

  • Methodological Constraints : Structural comparisons rely on inferred data from related compounds (e.g., Ben-desbenzyl impurity) due to the absence of direct studies on the target molecule.
  • Recommendations : Further research should focus on crystallographic analysis (using programs like SHELXL ) to resolve the 3D structure and validate computational docking studies.

Biological Activity

6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate (CAS No. 2177258-04-5) is a synthetic compound with potential biological activities that warrant investigation. This article delves into its biological activity, providing insights from various studies, including in vitro evaluations and case studies.

  • Molecular Formula : C₁₆H₁₈N₂O₅S
  • Molecular Weight : 350.39 g/mol
  • CAS Number : 2177258-04-5

Anticancer Properties

Recent studies have indicated that compounds structurally similar to 6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, with growth inhibition percentages (GI%) exceeding 60% in several cases. The following table summarizes the anticancer efficacy of similar compounds:

CompoundCell Line TestedGI% RangeNotable Effects
Compound 3bHL-60 (leukemia)76.97 - 99.95%Induced apoptosis via caspase-3
Compound 3eRPMI-8226 (leukemia)81.15 - 86.93%Lethal effects observed
Compound 3aVarious solid tumors73.44 - 89.79%Moderate inhibition in many lines

These findings suggest that the thieno[3,2-b]pyridine scaffold may be critical for enhancing anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction.

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer progression, such as the PI3K/mTOR pathway. Molecular docking studies have shown that these compounds can effectively bind to target proteins involved in these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antibacterial Activity

In addition to anticancer properties, compounds related to this class have also been evaluated for antibacterial activity. For example, certain derivatives exhibited strong bacteriostatic effects against Gram-positive bacteria comparable to established antibiotics like linezolid. The following table outlines the antibacterial efficacy of selected derivatives:

CompoundBacteria TestedMIC (μg/ml)Activity Level
Compound 21bStaphylococcus aureus<1Strong antibacterial activity
Compound 21dStreptococcus pneumoniae<4Significant biofilm inhibition
Compound 21fEnterococcus faecalis<2Moderate activity

These results indicate that modifications in the molecular structure can enhance the antibacterial properties of thieno[3,2-b]pyridine derivatives .

Case Studies and Research Findings

  • Cytotoxicity Study : A comprehensive study involving multiple cancer cell lines revealed that derivatives of thieno[3,2-b]pyridine significantly inhibited cell growth across various types of cancers, with some compounds demonstrating lethal effects at concentrations as low as 10μM10\mu M .
  • Mechanistic Insights : Molecular docking studies provided insights into how structural modifications influence binding affinity to target proteins involved in cancer signaling pathways. This understanding is crucial for designing more effective therapeutic agents .

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